4-(((4-Hydroxyphenyl)thio)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((4-Hydroxyphenyl)thio)methyl)benzamide is an organic compound with the molecular formula C14H13NO2S It is characterized by the presence of a benzamide group attached to a thioether linkage, which is further connected to a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Hydroxyphenyl)thio)methyl)benzamide typically involves the reaction of 4-hydroxybenzyl alcohol with thiophenol in the presence of a base to form the thioether linkage. This intermediate is then reacted with benzoyl chloride to form the final benzamide product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(((4-Hydroxyphenyl)thio)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can react with the thioether linkage in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
4-(((4-Hydroxyphenyl)thio)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(((4-Hydroxyphenyl)thio)methyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins, while the thioether linkage can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxybenzamide: Lacks the thioether linkage, resulting in different chemical properties.
4-Methylbenzamide: Contains a methyl group instead of the hydroxyphenyl group, leading to different reactivity.
3,4-Dichlorobenzamide: Contains chlorine substituents, which alter its chemical and biological properties
Uniqueness: 4-(((4-Hydroxyphenyl)thio)methyl)benzamide is unique due to the presence of both a hydroxyphenyl group and a thioether linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C14H13NO2S/c15-14(17)11-3-1-10(2-4-11)9-18-13-7-5-12(16)6-8-13/h1-8,16H,9H2,(H2,15,17) |
InChI Key |
STGFWZOPDKWIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.